molecular formula C23H28O3 B593545 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde CAS No. 137600-70-5

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde

Cat. No.: B593545
CAS No.: 137600-70-5
M. Wt: 352.5 g/mol
InChI Key: QPXMCGIYMMUZJG-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

    Oxidation: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzoic acid.

    Reduction: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

137600-70-5

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

4-(2-methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde

InChI

InChI=1S/C23H28O3/c1-15(2)10-18-12-17(14-24)13-19(11-16(3)4)22(18)23(25)20-8-6-7-9-21(20)26-5/h6-9,12-16H,10-11H2,1-5H3

InChI Key

QPXMCGIYMMUZJG-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O

Canonical SMILES

CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O

Synonyms

3,5-DIISOBUTYL-4-(2-METHOXYBENZOYL)-OXO-TOLUENE

Origin of Product

United States

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